Cas no 448-70-4 (2,8,12,18-tetraethyl-3,7,13,17-tetramethylporphyrin)

448-70-4 structure
Productnaam:2,8,12,18-tetraethyl-3,7,13,17-tetramethylporphyrin
2,8,12,18-tetraethyl-3,7,13,17-tetramethylporphyrin Chemische en fysische eigenschappen
Naam en identificatie
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- 2,8,12,18-tetraethyl-3,7,13,17-tetramethylporphyrin
- 2,8,12,18-tetraethyl-3,7,13,17-tetramethyl-21,22-dihydroporphyrin
- 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-porphyrin
- 448-70-4
- SCHEMBL4325312
- 2,8,12,18-tetramethyl-3,7,13,17-tetraethyl-21h,23h-porphin
- ethioporphyrin ii
- 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-porphine
- 2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin
-
- Inchi: InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-19(7)23(11-3)31(35-26)16-32-24(12-4)20(8)28(36-32)14-27-18(6)22(10-2)30(34-27)15-29(21)33-25/h13-16,33,36H,9-12H2,1-8H3
- InChI-sleutel: BFRVGQZWGWUHBQ-UHFFFAOYSA-N
- LACHT: CCc1c(C)c2cc3[nH]c(cc4nc(cc5[nH]c(cc1n2)c(CC)c5C)c(C)c4CC)c(CC)c3C
Berekende eigenschappen
- Exacte massa: 478.30994
- Monoisotopische massa: 478.31
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 4
- Complexiteit: 669
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 57.4Ų
- XLogP3: 6.8
Experimentele eigenschappen
- Dichtheid: 1.101
- Kookpunt: 797.9°C at 760 mmHg
- Vlampunt: 341.3°C
- Brekindex: 1.593
- PSA: 52.54
2,8,12,18-tetraethyl-3,7,13,17-tetramethylporphyrin Gerelateerde literatuur
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Timothy J. O'Donnell,Joshua R. Gurr,Jingqiu Dai,Masahiko Taniguchi,Philip G. Williams,Jonathan S. Lindsey New J. Chem. 2021 45 11481
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Mathias O. Senge,Natalia N. Sergeeva,Karl J. Hale Chem. Soc. Rev. 2021 50 4730
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4. 328. Chlorophyll and related substances. Part III. The synthesis of octamethylchlorinUlli Eisner,R. P. Linstead,E. A. Parkes,Edith Stephen J. Chem. Soc. 1956 1655
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5. Electron spin resonance spectrum of copper-63 phthalocyanin. A reassessment of the bonding parametersC. M. Guzy,J. B. Raynor,M. C. R. Symons J. Chem. Soc. A 1969 2299
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